molecular formula C3H6Cl2O4S2 B14383771 Methyl dichloro(methanesulfonyl)methanesulfinate CAS No. 89986-81-2

Methyl dichloro(methanesulfonyl)methanesulfinate

Cat. No.: B14383771
CAS No.: 89986-81-2
M. Wt: 241.1 g/mol
InChI Key: XYHZNCCLOOPQOF-UHFFFAOYSA-N
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Description

Methyl dichloro(methanesulfonyl)methanesulfinate is an organosulfur compound with significant applications in various fields of chemistry and industry. This compound is known for its reactivity and versatility, making it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dichloro(methanesulfonyl)methanesulfinate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a suitable chlorinating agent under controlled conditions. The reaction typically requires a non-nucleophilic base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced chlorinating agents and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl dichloro(methanesulfonyl)methanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonate esters or amides.

Scientific Research Applications

Methyl dichloro(methanesulfonyl)methanesulfinate has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl dichloro(methanesulfonyl)methanesulfinate involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of sulfonate esters or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A related compound with similar reactivity but different applications.

    Methyl methanesulfonate: Another sulfonyl-containing compound used in DNA methylation studies.

    Methanesulfonic acid: A simpler sulfonic acid with different chemical properties.

Uniqueness

Methyl dichloro(methanesulfonyl)methanesulfinate is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in synthetic organic chemistry and various industrial applications.

Properties

CAS No.

89986-81-2

Molecular Formula

C3H6Cl2O4S2

Molecular Weight

241.1 g/mol

IUPAC Name

methyl dichloro(methylsulfonyl)methanesulfinate

InChI

InChI=1S/C3H6Cl2O4S2/c1-9-10(6)3(4,5)11(2,7)8/h1-2H3

InChI Key

XYHZNCCLOOPQOF-UHFFFAOYSA-N

Canonical SMILES

COS(=O)C(S(=O)(=O)C)(Cl)Cl

Origin of Product

United States

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